Home > Products > Screening Compounds P16852 > 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride -

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride

Catalog Number: EVT-10884951
CAS Number:
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride is a synthetic compound that belongs to the class of organohalogen compounds and carbonyl compounds. It is known for its potential pharmacological applications, particularly as a kappa-opioid receptor agonist, which suggests its relevance in pain management and other therapeutic areas. The compound is characterized by its complex structure, which includes multiple functional groups and a distinct arrangement of atoms.

Source

The compound is identified by the Chemical Abstracts Service number 112465-94-8 and can be sourced from various chemical suppliers, including Alfa Chemistry and PubChem. These platforms provide detailed specifications regarding its properties and potential applications in scientific research .

Classification

This compound is classified under several categories:

  • Organohalogen Compounds: Due to the presence of chlorine atoms.
  • Carbonyl Compounds: As it contains a carbonyl group (C=O).
  • Pharmaceuticals: Given its potential therapeutic uses.
Synthesis Analysis

Methods

The synthesis of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Benzamide Backbone: Starting from a suitable aromatic compound, a chlorination reaction introduces the dichloro substituents at the 3 and 4 positions.
  2. N-Methylation: The nitrogen atom in the amide group undergoes methylation using methyl iodide or another methylating agent.
  3. Cyclization: The pyrrolidine moiety is introduced through a cyclization reaction involving appropriate precursors.
  4. Hydrochloride Salt Formation: The final step often involves protonation of the nitrogen atom to form the hydrochloride salt, enhancing solubility and stability.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride is C18H25Cl3N2OC_{18}H_{25}Cl_{3}N_{2}O. The structure features:

  • A benzamide core with two chlorine substituents.
  • A cyclohexyl group attached to a pyrrolidine ring.
  • A methyl group on the nitrogen atom.

Data

The compound exhibits a molecular weight of approximately 373.76 g/mol. Its structural complexity contributes to its unique pharmacological properties.

Chemical Reactions Analysis

Reactions

The chemical behavior of this compound can be explored through various reactions:

  1. Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
  2. Hydrolysis: The amide bond may undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  3. Reductive Reactions: Reduction reactions can modify the carbonyl functionality or alter halogen substituents.

Technical Details

These reactions are typically studied under controlled laboratory conditions, utilizing solvents such as dichloromethane or ethanol, depending on the desired outcome.

Mechanism of Action

Process

As a kappa-opioid receptor agonist, 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride interacts with specific receptors in the central nervous system to modulate pain perception and emotional responses. The mechanism involves:

  1. Binding Affinity: The compound binds selectively to kappa-opioid receptors, leading to downstream signaling effects.
  2. Signal Transduction: Activation of these receptors results in inhibition of neurotransmitter release, contributing to analgesic effects.

Data

Studies indicate that compounds with similar structures exhibit varying degrees of affinity for opioid receptors, influencing their therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts with strong bases or acids during hydrolysis or substitution reactions.

Relevant data indicate that careful handling is required due to its chemical nature and potential biological activity .

Applications

Scientific Uses

3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride has several applications in scientific research:

  1. Pharmacological Studies: Investigated for its analgesic properties and potential use in pain management therapies.
  2. Chemical Biology: Used as a tool compound to study kappa-opioid receptor functions and related pathways.
  3. Drug Development: Serves as a lead compound for developing new analgesics targeting opioid receptors.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, providing insights into novel therapeutic strategies.

Historical Context and Emergence in Opioid Research

Origins in Biomedical Patent Literature (1970s–1980s)

The compound 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide hydrochloride emerged from systematic pharmaceutical research during the 1970s–1980s aimed at discovering non-addictive analgesics. The Upjohn Company (Kalamazoo, Michigan, United States) pioneered this research, synthesizing and patenting a series of N-substituted benzamide and acetamide derivatives targeting opioid receptors with improved selectivity profiles [5] [7]. This compound family—colloquially termed "U-drugs" after Upjohn—was designed to explore structure-activity relationships (SAR) governing opioid receptor subtype affinity (mu, kappa, delta) and functional activity (agonist vs. antagonist) [5].

United States Patent US4102885A (assigned to Upjohn in 1978) explicitly claimed the chemical scaffold of trans-N-[2-(N-pyrrolidinyl)cyclohexyl]benzamides, including variations with halogenated aromatic rings and N-alkyl substitutions [5]. The patents disclosed synthesis routes, preliminary pharmacological screening (e.g., rodent antinociception assays), and stereochemical considerations, noting significantly higher potency for the (−)-(1S,2S) enantiomers compared to other stereoisomers or racemic mixtures [5] [7]. This work occurred alongside broader academic debates about patenting biomedical discoveries, driven by policy shifts like the Bayh-Dole Act (1980), which incentivized universities and corporations to protect intellectual property arising from federally funded research [3] [6].

Table 1: Key Upjohn Company (U-drug) Analgesic Candidates from 1970s–1980s Patents

Compound CodeChemical NamePrimary Receptor TargetReported Potency vs. Morphine
U-477003,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamideMu-opioid (MOR)~8x
U-50488trans-2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamideKappa-opioid (KOR)~50x (KOR selective)
Target Compound3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochlorideUndisclosed (presumed MOR/KOR)Not publicly reported

Rediscovery in the Novel Synthetic Opioid (NSO) Epidemic

Decades after their initial pharmaceutical development, Upjohn's benzamide derivatives resurfaced as constituents of the illicit novel synthetic opioid market. This emergence accelerated after 2010, driven by online vendor proliferation, Chinese chemical manufacturing, and efforts to circumvent controlled substance regulations [4] [5] [7]. U-47700 (a structural analog of the target compound) became a dominant non-fentanyl novel synthetic opioid between 2015–2017. Its prominence triggered the synthesis and distribution of closely related analogs, including 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide hydrochloride, marketed as "legal" alternatives following U-47700's international scheduling in 2017 [4] [5].

These compounds appeared in diverse forms: pure powders, counterfeit pharmaceutical tablets (e.g., fake "oxycodone"), and heroin adulterants. Their presence was documented through law enforcement seizures (e.g., United States Drug Enforcement Administration reports), toxicological analysis of overdose cases, and discussions on illicit drug user forums [4] [7]. The European Monitoring Centre for Drugs and Drug Addiction and United Nations Office on Drugs and Crime early warning systems tracked their rapid geographic spread, noting detection in North America, Europe, and Asia [4] [5]. This phase represented a shift from pharmaceutical research to illicit manufacture, exploiting published chemical literature and patents for recreational synthesis [5] [7].

Table 2: Emergence Timeline of U-Drug Analogs in Illicit Markets

Time PeriodEventKey CompoundsPrimary Sources
2015–2016Initial novel synthetic opioid surge beyond fentanylsU-47700, AH-7921 (Allen & Hanburys Ltd derivative)Online vendor sites, user fora
2017International control of U-47700 (China, UN)Proliferation of analogs (e.g., U-48800, U-49900, target compound derivatives)Seizure data, toxicology reports [5]
2018–2019Structural diversification to evade controlsIsomers and halogen-substituted variants of core benzamide scaffoldEarly warning system alerts [4]

Role in the Development of Selective Kappa-Opioid Agonists

Although 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide hydrochloride itself was not the most pharmacologically significant compound in Upjohn's portfolio, its structural framework was instrumental in developing selective kappa-opioid receptor agonists. SAR studies on the N-substituted trans-2-aminocyclohexylbenzamides revealed that subtle modifications dramatically altered receptor selectivity [5] [7]:

  • N-Alkyl Group: Replacement of N-methyl with larger groups modulated mu/kappa selectivity.
  • Aromatic Ring Substituents: Halogen position (e.g., 3,4-dichloro vs. 2,4-dichloro) influenced potency.
  • Amino Cyclohexyl Moiety: Pyrrolidinyl vs. dimethylamino groups at the cyclohexyl 2-position impacted receptor binding affinity and functional efficacy.
  • Stereochemistry: The (−)-(1S,2S) enantiomer of U-50488 (a pyrrolidinyl acetamide derivative) exhibited >10x greater affinity and selectivity for kappa-opioid receptors over mu-opioid receptors compared to other isomers [5] [7].

This research culminated in U-50488 (trans-(1S,2S)-2-(3,4-dichlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride), a highly selective kappa-opioid receptor agonist devoid of significant mu-opioid receptor activity. U-50488 became a critical research tool in neuroscience, enabling the study of kappa-opioid receptor physiology, analgesia without mu-associated respiratory depression (though dysphoria remained an issue), and potential addiction pathways [5] [7]. The target compound, sharing the core trans-N-[2-(pyrrolidinyl)cyclohexyl]benzamide structure but differing in its N-methylbenzamide (vs. acetamide) linker and specific stereochemistry, represented an intermediate in this SAR exploration. Modern in vitro studies using cloned human receptors confirm these historical findings, showing high mu-opioid receptor binding affinity (Ki = 18–57 nM) and selectivity over delta and kappa receptors for U-47700-like benzamides [7].

Figure 1: Structural Evolution from Core Benzamide Scaffold to Selective Kappa Agonist

Core Scaffold: trans-N-[2-(Dimethylamino/pyrrolidinyl)cyclohexyl]-N-methylbenzamide/acetamide  │  ├──> **U-47700** (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) → Potent MOR agonist  │  └──> **Modification 1**: Replace -N(CH₃)₂ with pyrrolidinyl → **Intermediate analogs (e.g., target compound)**  │  └──> **Modification 2**: Replace benzamide (-CONH-) linker with acetamide (-CH₂CONH-) → **U-50488** (Potent KOR agonist)  

Properties

Product Name

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride

IUPAC Name

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride

Molecular Formula

C18H25Cl3N2O

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H

InChI Key

WFUASZXAHZXJMX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.